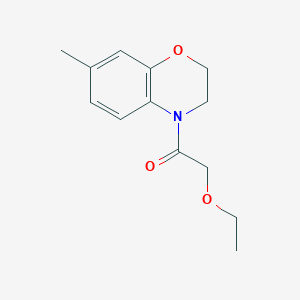
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, also known as DIMBOA-Me, is a naturally occurring compound that belongs to the group of benzoxazinoids. It is found in many cereal crops, including wheat, maize, and rye, as well as in other plants such as broccoli and cauliflower. DIMBOA-Me has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms.
Mécanisme D'action
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in insects and fungi. It has been shown to inhibit the activity of chitinase, an enzyme involved in the synthesis of chitin, a major component of insect exoskeletons. This leads to the disruption of insect growth and development. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been shown to inhibit the activity of various fungal enzymes, leading to the disruption of fungal cell walls and cell membranes.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been found to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis or cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone in lab experiments is its natural origin, which makes it a potential alternative to synthetic pesticides and other chemicals. However, one of the limitations of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is its low solubility in water, which may make it difficult to use in certain experiments. In addition, the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone can be complex and time-consuming, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone. One area of research is the development of new methods for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may make it more accessible for use in lab experiments and other applications. Another area of research is the study of the mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may lead to the development of new insecticides and antifungal agents. Finally, the study of the potential anti-cancer properties of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone may lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone involves several steps, including the extraction of the compound from its natural source, purification, and chemical modification. The most common method for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is through the methylation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using diazomethane. The resulting compound is then purified using chromatography to obtain pure (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone.
Applications De Recherche Scientifique
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms. It has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In addition, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
Propriétés
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-2-3-13-14(10-11)19-9-6-16(13)15(17)12-4-7-18-8-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRCSNDCIBHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

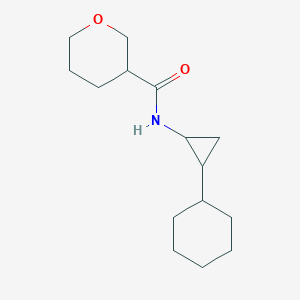
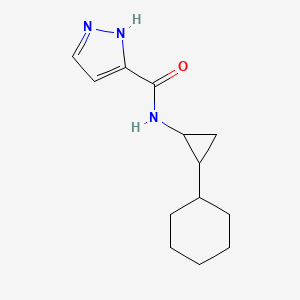
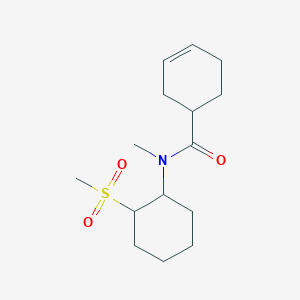

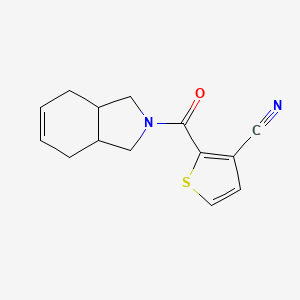


![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
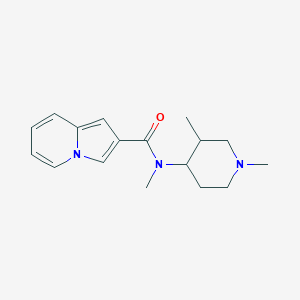
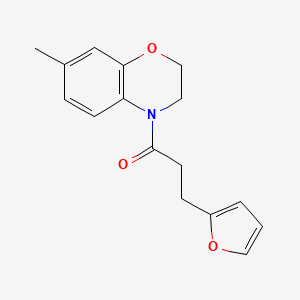
![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)
